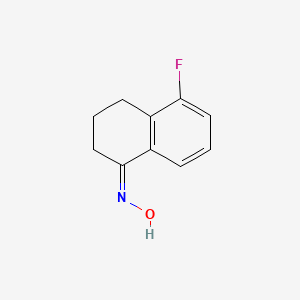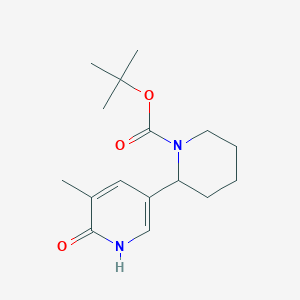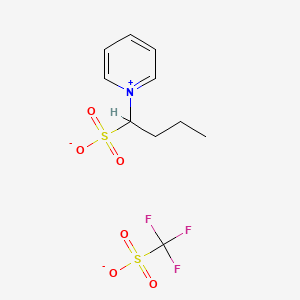
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate is a compound that consists of a pyridine group attached to a butane chain, which in turn is attached to a sulfonate group. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive in various chemical processes. This compound is commonly used in biochemical and biological research, particularly in electrophoretic applications due to its ability to maintain a stable pH in aqueous solutions and its low UV absorption .
Méthodes De Préparation
The synthesis of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate typically involves the reaction of pyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting pyridinium salt is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent any side reactions .
Analyse Des Réactions Chimiques
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Applications De Recherche Scientifique
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other related compounds.
Biology: This compound is used as a buffer in biochemical assays and electrophoretic applications due to its ability to maintain a stable pH.
Mécanisme D'action
The mechanism of action of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate involves its ability to interact with various molecular targets. The trifluoromethanesulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the compound. This allows it to form stable complexes with DNA and other biomolecules, which can be utilized in drug delivery and genetic research. The pyridinium group also plays a role in stabilizing these complexes through electrostatic interactions .
Comparaison Avec Des Composés Similaires
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate can be compared with other similar compounds such as:
3-(1-Pyridinio)-1-propanesulfonate: This compound has a similar structure but with a shorter propane chain instead of butane.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has a pyrrolidinium group instead of a pyridinium group and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and stability properties, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H13F3NO6S2- |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1-pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C9H13NO3S.CHF3O3S/c1-2-6-9(14(11,12)13)10-7-4-3-5-8-10;2-1(3,4)8(5,6)7/h3-5,7-9H,2,6H2,1H3;(H,5,6,7)/p-1 |
Clé InChI |
BFFKWCSBKXQYFN-UHFFFAOYSA-M |
SMILES canonique |
CCCC([N+]1=CC=CC=C1)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


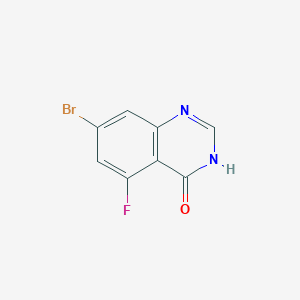
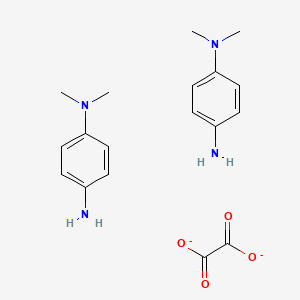

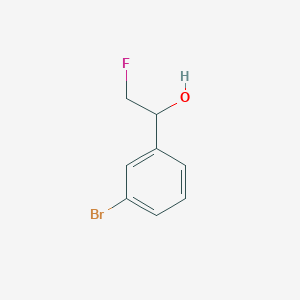
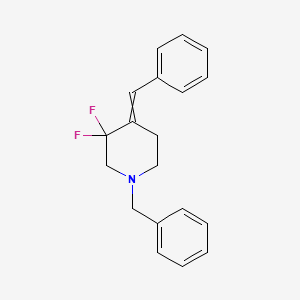
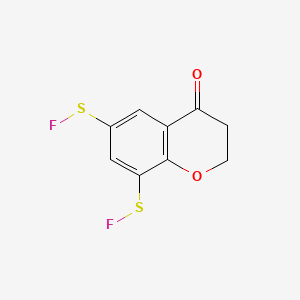
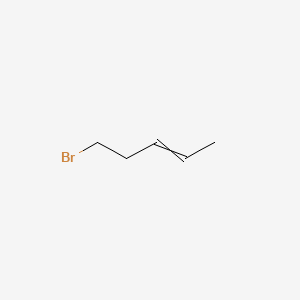
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
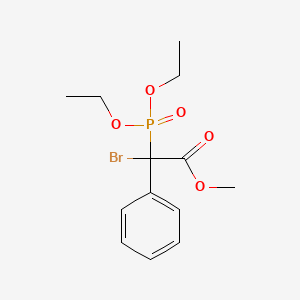

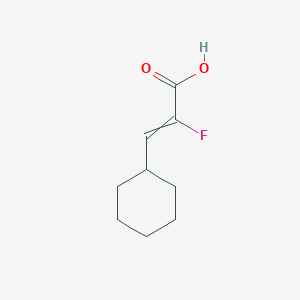
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
